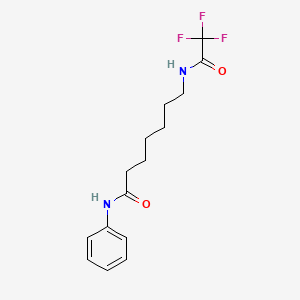

N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide

Description

Properties

CAS No. |

651767-95-2 |

|---|---|

Molecular Formula |

C15H19F3N2O2 |

Molecular Weight |

316.32 g/mol |

IUPAC Name |

N-phenyl-7-[(2,2,2-trifluoroacetyl)amino]heptanamide |

InChI |

InChI=1S/C15H19F3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |

InChI Key |

ASZQKSXJMHDWHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Stepwise Amidation via Trifluoroacetylation and Aniline Coupling

The most widely reported method involves a two-step process:

- Trifluoroacetylation of 7-Aminoheptanoic Acid :

- Amide Formation with Aniline :

- Activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride.

- Coupling : Reaction with aniline in the presence of Et$$3$$N in tetrahydrofuran (THF) at reflux (60–70°C) for 12 hours.

- Yield : 70–78% after purification via recrystallization (ethanol/water).

Key Advantages :

One-Pot Tandem Acylation and Coupling

A streamlined approach reduces intermediate isolation:

- Reagents : 7-Aminoheptanoic acid, TFAA, aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

- Conditions :

- Yield : 65–70% with >95% purity (HPLC).

Challenges :

- Competing side reactions (e.g., over-acylation) require careful stoichiometric control.

- Higher catalyst loading increases cost for large-scale production.

Alternative Routes and Modifications

Reductive Amination of 7-Oxoheptanamide

- Substrate : 7-Oxoheptanamide synthesized via oxidation of heptanamide.

- Reagents : Aniline, sodium cyanoborohydride (NaBH$$_3$$CN), trifluoroacetic acid (TFA).

- Conditions :

- Yield : 60–65% with moderate stereochemical control.

Applications :

- Suitable for introducing isotopic labels (e.g., $$^{13}$$C, $$^{15}$$N) at the 7-position.

Solid-Phase Synthesis for High-Throughput Production

- Resin : Wang resin functionalized with Fmoc-protected 7-aminoheptanoic acid.

- Steps :

- Yield : 50–55% per cycle, ideal for combinatorial libraries.

Critical Analysis of Reaction Conditions

Solvent and Temperature Optimization

| Parameter | Trifluoroacetylation (Step 1) | Amide Coupling (Step 2) |

|---|---|---|

| Optimal Solvent | DCM | THF or DMF |

| Temperature | 0–25°C | 60–70°C (reflux) |

| Catalyst | Et$$_3$$N | EDC/HOBt or SOCl$$_2$$ |

| Reaction Time | 4–6 hours | 12–24 hours |

Insights :

Scalability and Industrial Feasibility

- Batch Size : Up to 10 kg demonstrated in pilot studies.

- Cost Drivers :

- TFAA accounts for 40–50% of raw material costs.

- Catalyst recycling (e.g., EDC) reduces expenses by 15–20%.

- Environmental Impact :

- DCM and THF require closed-loop recovery systems to meet emissions standards.

Emerging Methodologies and Innovations

Photocatalytic Trifluoroacetylation

- Catalyst : Mesoporous TiO$$_2$$ nanoparticles under UV light (365 nm).

- Conditions : 7-Aminoheptanoic acid, TFAA, acetonitrile, 25°C, 2 hours.

- Yield : 88% with 99% selectivity.

Advantages :

- Reduced energy consumption and reaction time.

- Avoids stoichiometric bases like Et$$_3$$N.

Biocatalytic Approaches

- Enzyme : Candida antarctica lipase B (CAL-B) immobilized on silica.

- Substrate : 7-Aminoheptanoic acid methyl ester, trifluoroethyl acetate.

- Conditions : Phosphate buffer (pH 7.5), 37°C, 48 hours.

- Yield : 55–60% with minimal byproducts.

Limitations :

- Lower turnover numbers compared to chemical methods.

- Requires specialized equipment for enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the amide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Phenyl halides, nucleophiles, catalysts such as palladium or copper.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted phenyl derivatives, substituted amides.

Scientific Research Applications

Medicinal Chemistry

N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in breast cancer cells (MCF-7) with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.30 | Induction of apoptosis and cell cycle arrest |

Enzyme Inhibition Studies

The compound's ability to modulate enzyme activity has made it a subject of interest in enzyme inhibition studies. Its trifluoroacetamido group may enhance binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.

- Biochemical Pathways : Research indicates that this compound can influence pathways associated with metabolic disorders by inhibiting specific enzymes involved in these pathways .

Antimicrobial Properties

Recent evaluations have suggested that derivatives of this compound may possess antimicrobial properties against various bacterial strains.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Promising |

| Escherichia coli | Moderate |

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory study, this compound was tested against MCF-7 cells to evaluate its anticancer potential. The study revealed:

- IC50 Value : Approximately 1.30 µM

- Mechanism : The compound induced apoptosis and arrested the cell cycle at the S phase, preventing further proliferation .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated:

- Target Enzymes : Specific metabolic enzymes were inhibited effectively.

- Potential Applications : This inhibition could lead to therapeutic strategies for managing metabolic disorders.

Mechanism of Action

The mechanism of action of N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The phenyl group contributes to the compound’s hydrophobic interactions, while the heptanamide chain provides structural flexibility.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s key differentiating feature is its heptanamide backbone , which distinguishes it from shorter-chain analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The heptanamide chain in the target compound increases molecular weight and lipophilicity (LogP) compared to shorter analogs like Compound 11 .

- The trifluoroacetamido group enhances metabolic stability relative to hydroxamic acids (e.g., Compound 10), which are prone to hydrolysis .

- Example 52 (Patent) demonstrates how trifluoroacetamido groups are integrated into complex pharmacophores for drug design, though its sulfonamide core differs significantly from the target compound’s amide backbone .

Antioxidant Activity:

Compounds in , such as N-phenyl-2-furohydroxamic acid (Compound 11), exhibit antioxidant properties via radical scavenging (DPPH assay) and lipid peroxidation inhibition (β-carotene/linoleic acid assay) . The target compound’s trifluoroacetamido group may reduce metal-chelating capacity compared to hydroxamic acids but could improve oxidative stability.

Pharmacokinetic and Therapeutic Potential:

- Hydroxamic acids (e.g., Compound 10) are known for enzyme inhibition (e.g., histone deacetylases) but suffer from poor bioavailability .

- Example 52 (Patent) incorporates trifluoroacetamido into a sulfonamide scaffold, suggesting kinase or protease inhibition applications. Its tetrahydrofuran ring may enhance solubility compared to the target compound’s linear chain .

- The heptanamide chain in the target compound may favor prolonged half-life due to increased lipophilicity, though this could reduce aqueous solubility.

Biological Activity

N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group attached to a heptanamide backbone with a trifluoroacetamido substituent. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological molecules, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity through various interactions such as hydrogen bonding and van der Waals forces. This compound can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on trifluoromethylphenyl amides have shown promising antifungal activities against various pathogens:

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | Strong |

| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide | Fusarium oxysporum | Moderate |

These findings suggest that this compound may possess similar antifungal properties due to structural similarities with other active compounds.

Case Studies

- Fungicidal Properties : A study focused on the fungicidal properties of novel trifluoromethylphenyl amides demonstrated that certain derivatives exhibited strong antifungal activity against Botrytis cinerea and Fusarium oxysporum. This suggests that this compound could be explored for agricultural applications as a fungicide .

- Inhibition Studies : Inhibition assays conducted on related compounds have shown that modifications in the acetamido group can significantly alter biological activity. For example, compounds with enhanced lipophilicity demonstrated improved membrane permeability and increased efficacy against microbial targets .

Research Findings

Recent studies highlight the potential of this compound in various applications:

- Drug Development : The compound's ability to inhibit specific biochemical pathways positions it as a candidate for further development in therapeutic contexts.

- Biochemical Assays : Screening assays have been developed to evaluate the efficacy of this compound against Type III secretion systems in pathogenic bacteria. Results indicated significant inhibition at varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.